Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-
Description
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- (CAS: 1014-18-2; alternative names: 6-(2-Bromoacetyl)-1,4-benzodioxane, 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone) is a brominated ketone derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 257.08 g/mol . This compound is synthesized via bromination of 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone using brominating agents such as pyridinium tribromide (70% yield) or bromine in diethyl ether . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing thiazole derivatives for cyclin-dependent kinase 9 (CDK9) inhibitors and anti-hypertensive agents like Doxazosin analogs .
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYCSCBAALGUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504252 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-18-2 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- typically involves the bromination of a precursor compound, such as 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and reaction time adjustments.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the α-position of the ketone group is highly reactive toward nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is exploited in alkylation and arylation reactions.
Key Findings:
-
Alkylation with Thiols :
In a study synthesizing 3-heteroarylthioquinoline derivatives, 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone underwent substitution with 1,3,4-thiadiazol-2-yl thiols under basic conditions (K₂CO₃, DMF, 60°C). The reaction yielded thioether-linked hybrids with antitubercular activity .
Reaction equation : -
Amination :
The bromo group reacts with amines (e.g., benzylamine) in ethanol under reflux to form secondary amines. For example, substitution with 2-aminopyridine derivatives produced tetrahydropyrido-diazepinone frameworks .
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thiol alkylation | 1,3,4-Thiadiazol-2-thiol | K₂CO₃, DMF, 60°C | Thioether derivative | 72–85% | |
| Amination | Benzylamine | EtOH, reflux | Pyrido-diazepinone | 68% |
Condensation Reactions
The ketone group participates in Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.
Key Findings:
-
Chalcone Synthesis :
Reaction with substituted benzaldehydes in alkaline ethanol yielded β-chlorovinyl chalcones. For example, condensation with 3-chloro-3-phenylpropenal produced antiproliferative agents active against MCF-7 breast cancer cells (IC₅₀ = 4.2 μM) .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.
Key Findings:
-
Triazole Formation :
Reaction with hydrazine derivatives produced 1,2,4-triazole-3-thiols, which were further alkylated to generate anti-inflammatory agents . -
Benzodiazepinone Synthesis :
Condensation with 2,3-diaminopyridine followed by cyclization yielded pyrido[2,3-b] diazepin-2-ones, which exhibited anxiolytic activity in murine models .
Biological Activity-Driven Modifications
Derivatives of this compound are tailored for pharmacological applications:
Key Examples:
-
Anticancer Agents :
β-Chlorovinyl chalcones derived from this compound showed potent activity against HT-29 colon cancer cells (IC₅₀ = 3.8 μM) . -
Anti-Inflammatory Derivatives :
S-alkylated 1,2,4-triazole-3-thiols reduced carrageenan-induced paw edema in rats by 58–72% at 50 mg/kg .
Structural and Mechanistic Insights
-
X-ray Crystallography :
The benzodioxin ring adopts a boat conformation, with the ketone and bromine groups in a cis orientation. Intramolecular O-H⋯O hydrogen bonding stabilizes the structure . -
DFT Studies :
Computational analysis confirmed the electrophilic character of the α-bromo ketone, with a LUMO energy of -1.34 eV localized at the C-Br bond .
Scientific Research Applications
Medicinal Chemistry
Ethanone derivatives have been investigated for their potential therapeutic effects. The unique structure of this compound allows it to interact with biological targets, making it a candidate for drug development.
Case Study : Research published in various journals has indicated that compounds similar to Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that derivatives of benzodioxin can inhibit specific pathways involved in tumor growth.
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. Its bromine atom provides a site for nucleophilic substitution reactions, which are essential in synthesizing more complex molecules.
Data Table: Synthetic Applications
| Application Area | Reaction Type | Example Reaction |
|---|---|---|
| Organic Synthesis | Nucleophilic Substitution | Synthesis of substituted benzodioxins |
| Drug Development | Lead Compound | Potential anti-cancer agents |
Material Science
Ethanone derivatives can be used to create novel materials with specific properties. Their unique chemical structure allows them to be incorporated into polymers or other materials for enhanced performance.
Case Study : In material science research, Ethanone derivatives have been studied for their ability to modify the properties of polymers, improving thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxin ring structure play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of specific enzymes or by binding to receptor sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related bromoethanones and benzodioxin-containing derivatives. Key comparisons include:
2.1 Positional Isomers
- 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone (CAS: 19815-97-5): Molecular Formula: C₁₀H₉BrO₃ (identical to the parent compound). Substituent Position: The benzodioxin substituent is at position 5 instead of 4. Physical Properties: Melting point = 99°C, boiling point = 348.08°C, density = 1.577 g/cm³ . Synthesis: Similar bromination methods but starting from 1-(2,3-dihydrobenzo[1,4]dioxin-5-yl)ethanone. Limited yield data available .
2.2 Substituted Bromoethanones
2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (CAS: 26346-85-0):
2-Bromophenacyl bromide (CAS: 49851-55-0):
2.3 Complex Derivatives
- Ethanone, 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl (CAS: Not specified): Molecular Formula: C₁₇H₁₄BrO₃ (MW = 333.18). Key Differences: Incorporates a phenyl group at the ethanone chain, increasing hydrophobicity (XLogP3 = 3.6). Applications: Investigated for binding affinity to neurological targets .
Table 1: Comparative Data of Bromoethanone Derivatives
Biological Activity
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- (CAS No. 1014-18-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in research.
- Molecular Formula : C10H9BrO3
- Molecular Weight : 257.08 g/mol
- Synonyms : 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanone
Biological Activity Overview
Ethanone derivatives have been studied for various biological activities, including antimicrobial and antitumor effects. The benzodioxin moiety is particularly notable for its role in modulating biological interactions.
Antimicrobial Activity
Recent studies have shown that compounds with a similar structure to ethanone exhibit significant antimicrobial properties. For instance:
- FtsZ Inhibition : Compounds derived from benzodioxane have been identified as effective inhibitors of FtsZ, a critical protein for bacterial cell division. This inhibition leads to the suppression of bacterial growth in strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Hemoglobin Interaction
A related compound, TD-1 (di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide), has demonstrated the ability to increase the oxygen affinity of hemoglobin significantly. This finding suggests that ethanone derivatives may also influence hemoglobin dynamics:
- Mechanism : TD-1 stabilizes the relaxed state of hemoglobin, enhancing its oxygen-binding capacity. In experiments with sickle cell disease models, TD-1 reduced the sickling of red blood cells under hypoxic conditions by increasing the oxygen affinity of hemoglobin .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | References |
|---|---|---|---|
| Antimicrobial | High | Inhibition of FtsZ | |
| Hemoglobin Modulation | Significant | Stabilization of relaxed hemoglobin state |
Safety and Toxicology
Ethanone derivatives are classified under several hazard categories:
Q & A
Q. Table 1: Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DCM/MeOH mixture |
| Temperature | Room temperature (25°C) |
| Reaction Time | 24 hours |
| Brominating Agent | Pyridinium tribromide |
| Purification Method | Filtration and ethanol wash |
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use non-polar solvents (e.g., DCM) to minimize side reactions.
- Stoichiometry : Maintain a 2:1 molar ratio of brominating agent to substrate for complete conversion.
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of the brominated product.
- Catalysis : Explore Lewis acids (e.g., FeCl₃) to accelerate bromination kinetics.
Key Consideration : Monitor reaction progress via TLC or HPLC to identify intermediate by-products .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space Group | Monoclinic |
| R Factor | 0.038 |
| Data-to-Parameter Ratio | 20.2 |
| Temperature | 298 K |
Advanced: How do crystallographic refinement parameters (e.g., R factor) ensure structural accuracy?
Methodological Answer:
The R factor measures the agreement between observed and calculated diffraction data. For reliable structural determination:
- Thresholds : An R factor < 0.05 indicates high precision.
- Software : Use SHELXL for small-molecule refinement, leveraging least-squares minimization and electron density maps .
- Validation : Cross-check with hydrogen bonding networks and thermal displacement parameters .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : NIOSH/MSHA-approved respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation : Use fume hoods to limit inhalation of toxic fumes.
- Spill Management : Absorb spills with inert material (e.g., sand) and avoid drainage disposal .
Q. Table 3: Safety Equipment
| Equipment | Standard/Requirement |
|---|---|
| Respirator | NIOSH/MSHA or EN149 certified |
| Gloves | Nitrile or neoprene |
| Eye Protection | OSHA-compliant chemical goggles |
Advanced: How can stability issues in brominated ethanones be mitigated during storage?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis.
- Desiccants : Include silica gel to absorb moisture.
- Monitoring : Periodically analyze purity via HPLC to detect degradation products (e.g., dehalogenation) .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
- Molecular Weight : 231.04 g/mol.
- Melting Point : 128°C (determined via differential scanning calorimetry).
- Morphology : Crystalline powder under standard conditions .
Advanced: What analytical approaches identify reaction by-products in bromination reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
